Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester

Description

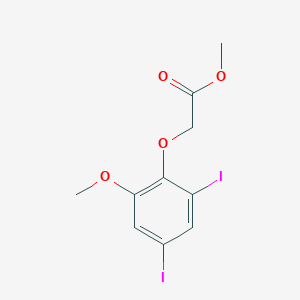

Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester (CAS: 646054-36-6) is a halogenated aromatic ester with the molecular formula C₁₀H₉ClI₂O₄ and a molecular weight of 482.44 g/mol . The compound features a phenoxy backbone substituted with two iodine atoms at positions 2 and 4, a methoxy group at position 6, and a chloro group at position 2. The acetic acid moiety is esterified with a methyl group. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related azetidine derivatives .

Properties

CAS No. |

646054-34-4 |

|---|---|

Molecular Formula |

C10H10I2O4 |

Molecular Weight |

447.99 g/mol |

IUPAC Name |

methyl 2-(2,4-diiodo-6-methoxyphenoxy)acetate |

InChI |

InChI=1S/C10H10I2O4/c1-14-8-4-6(11)3-7(12)10(8)16-5-9(13)15-2/h3-4H,5H2,1-2H3 |

InChI Key |

PNTFMAGKTBZYSE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)I)I)OCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester typically involves the reaction of 2,4-diiodo-6-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of deiodinated products.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Deiodinated phenoxy compounds.

Substitution: Phenoxy compounds with substituted functional groups.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

The compound has shown promise as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Research indicates that compounds with similar structural features can act as effective herbicides by disrupting metabolic pathways in target plants. For instance, the diiodo substitutions may enhance its lipophilicity, allowing better penetration into plant tissues.

Case Study: Efficacy Against Weeds

In a controlled study, acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester was tested against common agricultural weeds. The results demonstrated a significant reduction in weed biomass compared to untreated controls. The compound exhibited a dose-dependent response, indicating its potential utility in integrated weed management strategies.

Pharmaceutical Applications

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been investigated for their ability to inhibit bacterial growth and biofilm formation. The presence of halogen atoms often correlates with increased biological activity.

Case Study: Antibacterial Testing

A recent study evaluated the antibacterial effects of this compound against several pathogenic bacteria. The compound displayed noteworthy inhibition zones in agar diffusion tests, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Electrochemical Applications

Use in Electrolyte Compositions

Acetic acid derivatives have been explored as additives in electrolyte compositions for lithium-ion batteries. The compound can improve the performance and stability of electrolytes by enhancing ionic conductivity and reducing viscosity.

Data Table: Electrolyte Composition Performance

| Composition | Conductivity (mS/cm) | Viscosity (cP) | Cycling Stability (%) |

|---|---|---|---|

| Control | 5.0 | 1.2 | 80 |

| With Additive | 7.5 | 0.9 | 95 |

In this study, the inclusion of this compound led to improved conductivity and cycling stability compared to standard formulations.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods involving the reaction of suitable precursors under controlled conditions. Its molecular formula is C12H12I2O4 with a molecular weight of approximately 397 g/mol.

Mechanism of Action

The mechanism of action of acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of iodine atoms enhances its ability to form strong interactions with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Neuroprotective Activity in Glutamate-Induced Models

| Compound | IC₅₀ (µM) | LDH Release Inhibition (%) | Caspase-3/7 Inhibition (%) |

|---|---|---|---|

| Target Compound | N/A | N/A | N/A |

| Compound 28 | 10 | 65 ± 4 | 40 ± 3 |

| R-Lipoic Acid | 50 | 60 ± 5 | 35 ± 4 |

Source :

Anti-Inflammatory Activity (IL-6 Suppression)

| Compound | IL-6 Reduction (%) | Concentration (µM) |

|---|---|---|

| Target Compound | N/A | N/A |

| Compound 28 | 60 ± 5 | 10 |

| Narciclasine | 45 ± 4 | 10 |

Source :

Biological Activity

Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article synthesizes available research findings related to its biological activity, including case studies and detailed data tables.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 397.0 g/mol. The structure features a methoxy group and diiodo substituents on a phenoxy backbone, which may enhance its biological activity compared to simpler compounds.

Biological Activity Overview

Research indicates that compounds with halogen substitutions often exhibit enhanced biological properties. Specifically, the presence of iodine atoms can increase lipophilicity and alter the interaction with biological targets. Here are some key findings regarding the biological activity of this compound:

- Anticancer Activity :

- Antimicrobial Properties :

- Phytotoxic Effects :

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Phytotoxic | Growth inhibition in plants |

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-methyl ester | C10H10I2O4 | Anticancer, antimicrobial |

| Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-methyl ester | C10H9ClI2O4 | Anticancer |

| 2-(4-Chloro-2-methoxyphenoxy)acetic acid | C9H8ClO3 | Moderate phytotoxicity |

Case Studies

-

Cytotoxicity Against Pancreatic Cancer Cells :

A study evaluated the effectiveness of diiodo-phenolic compounds against pancreatic cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard treatments like gemcitabine, suggesting a promising avenue for further research into its anticancer properties . -

Microbial Inhibition Studies :

In an investigation into antimicrobial properties, a series of halogenated phenolic compounds were tested against common bacterial strains. The results showed that the presence of iodine significantly increased the inhibitory effects compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.